2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime
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Overview
Description
2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 4-fluorophenyl group, along with an ethanone O-methyloxime moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The 3-chlorophenyl and 4-fluorophenyl groups are introduced through substitution reactions involving appropriate halogenated precursors.
Oxime Formation: The ethanone O-methyloxime moiety is formed by reacting the corresponding ketone with hydroxylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the oxime group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors in the central nervous system, affecting their function.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to changes in neuronal activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: A related compound with similar structural features but lacking the ethanone O-methyloxime moiety.
1-(4-fluorophenyl)piperazine: Another similar compound with the fluorophenyl group but without the chlorophenyl group.
Uniqueness
2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the oxime moiety, distinguishes it from other piperazine derivatives .
Properties
IUPAC Name |
(E)-2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-25-22-19(15-5-7-17(21)8-6-15)14-23-9-11-24(12-10-23)18-4-2-3-16(20)13-18/h2-8,13H,9-12,14H2,1H3/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDYYFNITLLAEM-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCN(CC1)C2=CC(=CC=C2)Cl)\C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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